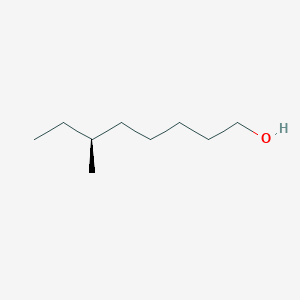

(S)-(+)-6-Methyl-1-octanol

Descripción

Propiedades

IUPAC Name |

(6S)-6-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGKAMABZHMCN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543499 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110453-78-6 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-6-Methyl-1-octanol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 110453-78-6

This technical guide provides an in-depth overview of (S)-(+)-6-Methyl-1-octanol, a chiral primary alcohol with emerging applications in various scientific fields. This document details its chemical and physical properties, outlines a potential enantioselective synthesis approach, and discusses its biological activities, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral alcohol with the molecular formula C9H20O.[1][2] Its structure consists of an eight-carbon chain with a methyl group at the sixth position and a primary alcohol functional group at the first position. The "(S)-(+)-" designation indicates its specific stereochemistry.

A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 110453-78-6 | [1][2] |

| Molecular Formula | C9H20O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1] |

| Boiling Point | 196.6 °C at 760 mmHg | |

| Density | 0.824 g/cm³ | |

| Flash Point | 79.5 °C | |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >98.0% (GC) | |

| Optical Rotation | +7.0 to +11.0 deg (neat) |

Enantioselective Synthesis: A Potential Protocol

Methodology: Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a ketone to a chiral alcohol using a Ru(II)-diphosphine-diamine catalyst.

Materials:

-

Prochiral ketone (e.g., 6-methyl-1-octan-1-one)

-

RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst

-

Anhydrous and degassed isopropanol

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas (high purity)

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure autoclave

Experimental Protocol:

-

Catalyst Activation: In an inert atmosphere glovebox, dissolve the Ru(II)-diphosphine-diamine catalyst in anhydrous and degassed isopropanol. Add a solution of potassium tert-butoxide in isopropanol to activate the catalyst.

-

Reaction Setup: In the glovebox, charge a high-pressure autoclave with the prochiral ketone and the activated catalyst solution.

-

Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, carefully depressurize the autoclave and purge with an inert gas. Quench the reaction mixture with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.

-

Characterization: Confirm the structure and determine the enantiomeric excess of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.

Caption: General workflow for the asymmetric synthesis of a chiral alcohol.

Biological Activity and Potential Applications

This compound has been identified as a metabolite of the water flea Daphnia pulex, an important model organism in ecotoxicology.[1] Its presence in this organism suggests potential roles as a biomarker for environmental monitoring.

Antimicrobial Properties:

While specific studies on the antimicrobial activity of this compound are limited, long-chain alcohols are known to possess antimicrobial properties. Their mechanism of action is generally attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic alkyl chain intercalates into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Relevance in Drug Development:

The chiral nature of this compound makes it a potentially valuable building block in the synthesis of more complex, biologically active molecules. The stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have vastly different pharmacological and toxicological profiles. Furthermore, the lipophilic character of this alcohol could be exploited in the design of prodrugs to enhance their membrane permeability and bioavailability. The study of long-chain alcohols and their effects on cell membranes can also provide insights into drug delivery systems and the mechanisms of action of membrane-active drugs.

Potential Signaling Pathway Interaction:

Long-chain alcohols, through their interaction with cell membranes, can indirectly influence various cellular signaling pathways. By altering membrane fluidity and the lipid microenvironment, they can affect the function of membrane-bound proteins such as receptors and enzymes, which are key components of signaling cascades. For instance, disruption of the plasma membrane could potentially modulate pathways sensitive to membrane integrity and cellular stress.

References

An In-depth Technical Guide to the Physical Properties of (S)-(+)-6-Methyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-6-Methyl-1-octanol is a chiral alcohol with applications in various fields, including the fragrance and flavor industries, as well as in chemical synthesis.[1] Its specific stereochemistry influences its physical and biological properties, making a thorough understanding of its physical characteristics essential for its application in research and development. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different experimental conditions.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O | [2][3][4][5][6] |

| Molecular Weight | 144.25 g/mol | [2][3][4][5][6] |

| Boiling Point | 196.6 - 197 °C | [2] |

| Density | 0.824 g/cm³ | [2][6] |

| Refractive Index | 1.430 - 1.434 | [6] |

| Optical Rotation, [α]ᴅ | Not Experimentally Determined* | |

| CAS Number | 110453-78-6 | [3] |

| IUPAC Name | (6S)-6-methyloctan-1-ol |

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Methodology:

A common and effective method for determining the boiling point of a small quantity of liquid is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is the mass of a substance per unit volume. It is an important property for solvent selection and concentration calculations.

Methodology:

The density of a liquid can be accurately determined using a pycnometer.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is determined by weighing the water-filled pycnometer and using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The pycnometer is carefully weighed.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a pure substance and can be used to assess purity.

Methodology:

An Abbe refractometer is a common instrument used for the precise measurement of the refractive index of liquids.

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, D-line at 589 nm).

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, typically 20°C or 25°C, by circulating water from a constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Optical Rotation

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through a sample of a chiral compound. It is a defining characteristic of an enantiomer.

Methodology:

A polarimeter is used to measure the optical rotation of a chiral substance.

-

Apparatus: Polarimeter, a polarimeter cell (of a known path length, typically 1 dm), a monochromatic light source (usually a sodium lamp), and a suitable solvent.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable achiral solvent (e.g., ethanol or chloroform). The concentration is expressed in g/mL.

-

The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

The polarimeter cell is then rinsed and filled with the sample solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

-

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

This technical guide provides a foundational understanding of the key physical properties of this compound and the experimental methodologies required for their accurate determination. This information is vital for the effective utilization of this chiral alcohol in scientific research and industrial applications.

References

(S)-(+)-6-Methyl-1-octanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in various scientific fields, including the fragrance industry and as a chiral building block in the synthesis of more complex molecules.[1] Its specific stereochemistry makes it a valuable synthon for the development of enantiomerically pure pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the key physicochemical properties, synthesis, analytical methods, and potential biological activities of this compound.

Physicochemical Properties

This compound is a colorless liquid.[2] Its fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [3][4][5] |

| Molecular Weight | 144.25 g/mol | [3][4][5] |

| CAS Number | 110453-78-6 | [3][4] |

| Boiling Point | 196.6 °C | [4] |

| Density | 0.824 g/cm³ | [4] |

| Flash Point | 79.5 °C | [4] |

| IUPAC Name | (6S)-6-methyloctan-1-ol | [6] |

| SMILES | CC--INVALID-LINK--CCCCCO | [4][6] |

Enantioselective Synthesis: Lipase-Catalyzed Kinetic Resolution

The production of enantiomerically pure this compound can be effectively achieved through the kinetic resolution of racemic 6-methyl-1-octanol using a lipase. This method relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted (S)-enantiomer.

Experimental Protocol: Lipase-Catalyzed Acetylation of Racemic 6-Methyl-1-octanol

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 6-methyl-1-octanol.

Materials:

-

Racemic 6-methyl-1-octanol

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B or Lipase PS from Pseudomonas cepacia)

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., hexane or diisopropyl ether)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dried flask, dissolve racemic 6-methyl-1-octanol (1.0 eq) and vinyl acetate (1.5 eq) in the chosen anhydrous solvent.

-

Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of Novozym 435 per mmol of substrate).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of this compound and the acetylated (R)-enantiomer can be separated by silica gel column chromatography.

Caption: Workflow for the lipase-catalyzed kinetic resolution of 6-methyl-1-octanol.

Chiral Analysis: Gas Chromatography (GC)

The enantiomeric excess (e.e.) of this compound is determined using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation.

Experimental Protocol: Chiral GC Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is typically used (e.g., Rt-βDEXsm).

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: An example program could be: initial temperature of 60 °C held for 2 minutes, then ramped at 2 °C/minute to 180 °C, and held for 5 minutes. This program should be optimized for the specific column and instrument.

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., hexane) before injection.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Biological Activity

Pheromonal Activity

This compound is structurally related to compounds that are known to be components of insect pheromones. For instance, other chiral methyl-branched alcohols serve as aggregation or sex pheromones in various beetle species. The specific biological activity of this compound as a pheromone would require specific bioassays with target insect species.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties. The efficacy is often dependent on the chain length. The potential antimicrobial activity of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain such as Staphylococcus aureus.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, pick 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution:

-

Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration.

-

Add 100 µL of this starting dilution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (inoculum, no compound), and well 12 as a sterility control (broth only).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a valuable chiral molecule with established physicochemical properties. Its enantioselective synthesis is achievable through methods such as lipase-catalyzed kinetic resolution, and its enantiomeric purity can be reliably determined by chiral gas chromatography. Further investigation into its biological activities, particularly as a potential pheromone component and antimicrobial agent, could expand its applications in drug development and pest management. The protocols provided in this guide offer a framework for the synthesis, analysis, and biological evaluation of this compound.

References

- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. gcms.cz [gcms.cz]

- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-(+)-6-Methyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-(+)-6-Methyl-1-octanol. This document outlines the expected chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring the spectrum. The information presented is intended to support researchers and scientists in the identification, characterization, and quality control of this chiral alcohol, which serves as a valuable building block in synthetic organic chemistry and drug development.

Molecular Structure and Proton Environments

This compound is a chiral primary alcohol with the chemical formula C₉H₂₀O. Its structure features a stereocenter at the C6 position, leading to the existence of two enantiomers. The ¹H NMR spectrum in a standard achiral solvent, such as CDCl₃, will be identical for both the (S)-(+) and (R)-(-) enantiomers. The protons in the molecule are in distinct chemical environments, giving rise to a unique NMR fingerprint.

Molecular Structure:

A logical workflow for the analysis of the ¹H NMR spectrum of this compound involves the initial acquisition of the spectrum followed by detailed analysis of the chemical shifts, integration, and signal splitting to assign each resonance to its corresponding proton.

Caption: Experimental workflow for ¹H NMR analysis.

¹H NMR Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. The assignments are based on the analysis of chemical shifts, integration values, and splitting patterns characteristic of similar long-chain alcohols.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (-CH₂OH) | 3.64 | Triplet (t) | 2H | 6.7 |

| -OH | ~1.5 (variable) | Singlet (s, broad) | 1H | - |

| H-2 (-CH₂CH₂OH) | 1.57 | Quintet (quint) | 2H | 6.7 |

| H-7, H-8 (-CH(CH₃)CH₂CH₃) | 1.38 | Multiplet (m) | 2H | - |

| H-3, H-4, H-5 | 1.29 | Multiplet (m) | 6H | - |

| H-6 (-CH(CH₃)-) | 1.15 | Multiplet (m) | 1H | - |

| H-9 (-CH₂CH₃) | 0.88 | Triplet (t) | 3H | 7.0 |

| H-10 (C6-CH₃) | 0.86 | Doublet (d) | 3H | 6.5 |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, temperature, and solvent purity and may exchange with residual water in the solvent.

Experimental Protocol

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity and free from residual solvents or other contaminants that may interfere with the spectrum.

-

Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), for its excellent solubilizing properties for alcohols and its well-defined residual solvent peak (δ 7.26 ppm).

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16, depending on the sample concentration.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Visualization of Signal Splitting

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between neighboring non-equivalent protons. The following diagram illustrates the key coupling interactions in this compound.

Technical Guide: 13C NMR Chemical Shifts for (S)-(+)-6-Methyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (S)-(+)-6-Methyl-1-octanol. Due to the limited availability of public experimental spectra, this guide utilizes predicted ¹³C NMR data, offering a valuable resource for the identification and structural elucidation of this chiral alcohol. The document outlines a standard experimental protocol for acquiring ¹³C NMR spectra and includes visualizations to aid in understanding the molecular structure and its corresponding spectral data.

Introduction

This compound is a chiral primary alcohol with applications in various fields, including the synthesis of pharmaceuticals and as a fragrance component. The structural characterization of this molecule is crucial for quality control and for understanding its chemical behavior. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific chemical shift, offering a distinct fingerprint for identification and structural analysis.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the local chemical environment of each carbon atom. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 62.9 |

| C2 | 32.8 |

| C3 | 22.8 |

| C4 | 39.2 |

| C5 | 29.3 |

| C6 | 32.2 |

| C7 | 11.5 |

| C8 | 19.2 (from methyl group at C6) |

| C9 (CH₃ on C6) | 19.2 |

Note: Predicted values can have slight deviations from experimental data. These values should be used as a reference for spectral interpretation.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the ¹³C NMR data.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of a ¹³C NMR spectrum of a small organic molecule like this compound.

4.1. Sample Preparation

-

Sample Quantity: Weigh approximately 10-50 mg of the this compound sample.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆, depending on the sample's solubility.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

| Parameter | Recommended Value |

| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Spectral Width (SW) | 0 - 220 ppm |

| Acquisition Time (AQ) | 1 - 2 seconds |

| Relaxation Delay (D1) | 2 - 5 seconds |

| Number of Scans (NS) | 128 or higher (depending on sample concentration) |

| Transmitter Frequency Offset (O1P) | Centered in the spectral window (e.g., 100 ppm) |

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹³C NMR spectroscopy.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to understand and utilize ¹³C NMR spectroscopy for the characterization of this compound. By combining predicted data with standardized experimental protocols, this document serves as a practical resource for the structural analysis of this important chiral molecule.

A Technical Guide to the IUPAC Nomenclature and Stereochemistry of (S)-(+)-6-Methyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the specific stereoisomer (S)-(+)-6-Methyl-1-octanol. Understanding precise chemical nomenclature is critical in research and development, where molecular structure and stereochemistry dictate biological activity and chemical properties.

Decoding the IUPAC Name: this compound

The systematic name this compound can be deconstructed into four key components, each providing specific information about the molecule's structure, functional group, and three-dimensional orientation.

-

Parent Hydride and Principal Functional Group: 1-octanol

-

The suffix -ol signifies that the principal functional group is an alcohol (-OH).[1][2][3]

-

The root name octan- indicates the longest continuous carbon chain containing the hydroxyl group has eight carbon atoms.[4][5]

-

The locant 1- specifies that the hydroxyl group is attached to the first carbon atom of this eight-carbon chain.[1][3]

-

-

Substituent Group: 6-Methyl

-

This prefix indicates a methyl group (-CH₃) is attached to the parent chain.

-

The locant 6- specifies that this methyl group is bonded to the sixth carbon atom of the octanol chain.

-

-

Absolute Configuration: (S)

-

The (S) descriptor specifies the absolute configuration, or the precise three-dimensional arrangement of atoms, at the molecule's stereogenic center.[6][7]

-

In 6-Methyl-1-octanol, the sixth carbon is a chiral (or stereogenic) center because it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group (-CH₂CH₃), and a pentyl alcohol group (-(CH₂)₅OH).

-

The '(S)' designation is derived from the Latin sinister (left) and is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10]

-

-

Optical Activity: (+)

-

The (+) symbol, also represented by the prefix d- (dextrorotatory), indicates the compound's experimentally determined optical activity.[11]

-

This means that a solution of this specific enantiomer rotates the plane of plane-polarized light in a clockwise direction.

-

It is crucial to note that there is no direct, simple correlation between the (S) or (R) absolute configuration and the direction of optical rotation ((+) or (-)). This property must be determined empirically.

-

Physicochemical Properties

The specific stereochemistry of a molecule influences its physical and chemical properties. The data below pertains to 6-Methyl-1-octanol.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| CAS Registry Number | 110453-78-6 (for the (S)-(+) isomer)[11] |

| 38514-05-5 (for the racemic mixture)[12][13][14][15][16] | |

| Boiling Point | 196.6 - 197 °C at 760 mmHg[12][13][14] |

| Density | 0.824 g/cm³[12][13][14] |

| Flash Point | 79.5 - 80 °C[13][14] |

| Refractive Index | ~1.43[12][13][14] |

Methodologies for Stereochemical Assignment

Experimental Protocol: Determination of Optical Activity (+)

The determination of whether a chiral molecule is dextrorotatory (+) or levorotatory (-) is performed using a technique called polarimetry.

Objective: To measure the direction and magnitude of the rotation of plane-polarized light by a chiral compound.

Apparatus: Polarimeter.

Methodology:

-

Sample Preparation: A solution of a known concentration of (S)-6-Methyl-1-octanol is prepared using a suitable achiral solvent (e.g., ethanol).

-

Calibration: The polarimeter is calibrated with the pure solvent in the sample cell to establish a zero-rotation baseline.

-

Measurement: The sample cell is filled with the prepared solution.

-

Light Transmission: A beam of monochromatic, plane-polarized light is passed through the sample.

-

Analysis: The analyzer component of the polarimeter is rotated until the light transmission is at a maximum or minimum. The angle and direction of this rotation are recorded.

-

Interpretation: If the analyzer must be rotated clockwise (to the right) to track the light, the compound is dextrorotatory and designated with a (+) sign. If the rotation is counterclockwise, it is levorotatory (-). The specific rotation is then calculated based on the observed rotation, concentration, and path length. For this compound, the result is a clockwise rotation.

Logical Protocol: Assignment of Absolute Configuration (S)

The (S) configuration is assigned not through a laboratory experiment on the bulk material, but by applying a logical set of rules, the Cahn-Ingold-Prelog (CIP) priority system, to the known 3D structure of the molecule at the chiral center (C6).[8][9][17]

Objective: To unambiguously assign a stereochemical descriptor (R or S) to a chiral center.

Methodology:

-

Identify the Chiral Center: Locate the carbon atom with four different substituents. For 6-Methyl-1-octanol, this is C6.

-

Identify the Substituents: The four groups attached to C6 are:

-

-H (hydrogen)

-

-CH₃ (methyl)

-

-CH₂CH₃ (ethyl)

-

-(CH₂)₅OH (5-hydroxypentyl)

-

-

Assign Priorities: Rank the substituents from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the chiral center.[9][10][18] Higher atomic numbers receive higher priority.

-

The atoms directly attached to C6 are: C (of the ethyl group), C (of the methyl group), C (of the pentyl alcohol chain), and H.

-

Since three are carbon and one is hydrogen, the Hydrogen atom has the lowest priority (4) .

-

To break the tie between the three carbon-based groups, we examine the atoms attached to those carbons, moving outward until a point of difference is found.[8][9][18]

-

-(CH₂)₅OH : The first carbon (C5) is bonded to two hydrogens and one carbon (C4).

-

-CH₂CH₃ : The first carbon (C7) is bonded to two hydrogens and one carbon (C8).

-

-CH₃ : This carbon is bonded to three hydrogens.

-

-

Comparing the lists of atoms attached to the first carbon of each substituent (in order of decreasing atomic number):

-

-(CH₂)₅OH: (C, H, H)

-

-CH₂CH₃: (C, H, H)

-

-CH₃: (H, H, H)

-

-

The methyl group has the lowest priority among the carbon groups, making it priority (3) .

-

To differentiate between the -(CH₂)₅OH and -CH₂CH₃ groups, we continue down their respective chains. At the second carbon from the chiral center, the -(CH₂)₅OH chain has another carbon (C4), while the -CH₂CH₃ chain terminates with hydrogens (at C8). Therefore, the longer chain containing the alcohol functional group has higher priority.

-

The final priority assignment is:

-

-(CH₂)₅OH

-

-CH₂CH₃

-

-CH₃

-

-H

-

-

-

Determine Configuration: Orient the molecule so the lowest-priority group (4) points away from the viewer.[8][9] Trace the path from priority 1 to 2 to 3.

-

If the path is counterclockwise, the configuration is (S) .

-

If the path is clockwise, the configuration is (R).

-

For this molecule, the path is counterclockwise, leading to the (S) designation.

-

The logical workflow for this CIP assignment is visualized below.

Caption: Logical workflow for assigning (S) configuration to 6-Methyl-1-octanol via CIP rules.

References

- 1. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. study.com [study.com]

- 4. Khan Academy [khanacademy.org]

- 5. app.studyraid.com [app.studyraid.com]

- 6. Stereoisomers [www2.chemistry.msu.edu]

- 7. iupac.org [iupac.org]

- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 11. This compound [webbook.nist.gov]

- 12. Page loading... [guidechem.com]

- 13. lookchem.com [lookchem.com]

- 14. 6-METHYL-1-OCTANOL CAS#: 38514-05-5 [chemicalbook.com]

- 15. 6-Methyloctan-1-ol | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 6-Methyloctan-1-ol [webbook.nist.gov]

- 17. fiveable.me [fiveable.me]

- 18. vanderbilt.edu [vanderbilt.edu]

The Natural Occurrence of 6-Methyloctan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyloctan-1-ol, a branched-chain primary alcohol, is a naturally occurring compound found in a limited number of biological sources. This technical guide provides a comprehensive overview of its known natural occurrences, a putative biosynthetic pathway, and detailed experimental protocols for its extraction and analysis. While quantitative data on its concentration in natural sources is scarce in current literature, this guide consolidates the available information to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Introduction

6-Methyloctan-1-ol (C₉H₂₀O) is a chiral alcohol with the IUPAC name 6-methyl-1-octanol. Its presence has been reported in the plant kingdom and as an animal metabolite. The branched-chain structure of this C9 alcohol suggests a biosynthetic origin related to fatty acid metabolism, incorporating a methyl group via a precursor derived from branched-chain amino acid catabolism. Understanding the natural occurrence and biosynthesis of such compounds is crucial for exploring their potential ecological roles and pharmacological activities.

**2. Natural Occurrence

The presence of 6-methyloctan-1-ol in nature has been identified in the following organisms:

-

Plants:

-

Prunus avium (Sweet Cherry): This compound has been reported as a volatile component of sweet cherry.[1] The complex aroma profile of cherries is composed of numerous alcohols, aldehydes, esters, and terpenoids, with 6-methyloctan-1-ol being a minor constituent.

-

Toddalia asiatica (Orange Climber): This medicinal plant, known for its rich profile of alkaloids and coumarins, has also been reported to contain 6-methyloctan-1-ol.

-

-

Animals:

-

Daphnia pulex (Water Flea): The (6S)-enantiomer of 6-methyloctan-1-ol has been identified as a metabolite in this freshwater crustacean.[2] Its specific physiological role in Daphnia has not been fully elucidated but may be related to metabolic processes or chemical signaling.

-

Quantitative Data

A thorough review of the scientific literature reveals a significant gap in the quantitative analysis of 6-methyloctan-1-ol in its natural sources. To date, no studies have been published that provide specific concentrations of this compound in Prunus avium, Toddalia asiatica, or Daphnia pulex. The following table reflects this lack of data.

| Natural Source | Part/Tissue | Concentration | Method of Analysis | Reference |

| Prunus avium | Fruit Volatiles | Not Reported | GC-MS | |

| Toddalia asiatica | Not Specified | Not Reported | Not Specified | |

| Daphnia pulex | Whole Organism | Not Reported | Not Specified | [2] |

Table 1: Reported Natural Occurrences of 6-Methyloctan-1-ol and Lack of Quantitative Data

Putative Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of 6-methyloctan-1-ol have not been elucidated, a putative pathway can be proposed based on the established biosynthesis of branched-chain fatty acids and fatty alcohols in plants and other organisms. The pathway likely initiates from the catabolism of the branched-chain amino acid isoleucine.

Figure 1: Putative Biosynthetic Pathway of 6-Methyloctan-1-ol

The proposed pathway is as follows:

-

Initiation: The branched-chain amino acid L-isoleucine undergoes transamination to form α-keto-β-methylvalerate.

-

Primer Formation: Oxidative decarboxylation of α-keto-β-methylvalerate yields 2-methylbutanoyl-CoA, which serves as the primer for the fatty acid synthase (FAS) complex.

-

Elongation: The FAS complex catalyzes the addition of two malonyl-CoA units to the 2-methylbutanoyl-CoA primer, resulting in the formation of 6-methyloctanoyl-ACP (acyl carrier protein).

-

Termination and Release: The 6-methyloctanoyl chain is released from the ACP by an acyl-ACP thioesterase to yield 6-methyloctanoic acid.

-

Activation: 6-Methyloctanoic acid is then activated to its coenzyme A thioester, 6-methyloctanoyl-CoA, by an acyl-CoA synthetase.

-

Reduction to Aldehyde: A fatty acyl-CoA reductase catalyzes the reduction of 6-methyloctanoyl-CoA to 6-methyloctanal.

-

Reduction to Alcohol: Finally, an alcohol dehydrogenase reduces 6-methyloctanal to 6-methyloctan-1-ol.

Experimental Protocols

The following section details generalized experimental protocols for the extraction, identification, and quantification of 6-methyloctan-1-ol from biological matrices. These protocols are based on established methods for the analysis of volatile and semi-volatile organic compounds.

Extraction of 6-Methyloctan-1-ol from Plant Material (e.g., Prunus avium)

This protocol is based on headspace solid-phase microextraction (HS-SPME), a common technique for the analysis of fruit volatiles.

Materials:

-

Fresh or frozen plant material (e.g., fruit pulp)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 1-nonanol or a deuterated analog of 6-methyloctan-1-ol)

Procedure:

-

Sample Preparation: Homogenize a known weight (e.g., 5 g) of the plant material.

-

Vial Loading: Transfer the homogenate into a 20 mL headspace vial. Add a saturated solution of NaCl to enhance the release of volatiles.

-

Internal Standard Spiking: Spike the sample with a known amount of the internal standard.

-

Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) with gentle agitation.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Figure 2: HS-SPME Experimental Workflow for Plant Volatiles

Extraction of 6-Methyloctan-1-ol from Animal Tissue (e.g., Daphnia pulex)

This protocol is a general approach for the extraction of metabolites from small aquatic organisms and can be adapted for 6-methyloctan-1-ol.

Materials:

-

Daphnia pulex culture

-

Liquid nitrogen

-

Lyophilizer

-

Methanol, chloroform, and water (all HPLC or MS grade)

-

Internal standard (e.g., deuterated 6-methyloctan-1-ol)

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

Procedure:

-

Sample Collection and Quenching: Collect a known number or biomass of Daphnia pulex. Rapidly quench metabolic activity by flash-freezing in liquid nitrogen.

-

Lyophilization: Freeze-dry the samples to remove water.

-

Homogenization and Extraction: Homogenize the lyophilized tissue in a pre-chilled solvent mixture (e.g., methanol:chloroform:water, 2:1:1 v/v/v). Add the internal standard.

-

Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases. 6-methyloctan-1-ol is expected to partition into the non-polar phase.

-

Solvent Evaporation: Carefully transfer the chloroform layer to a new tube and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution and Derivatization (Optional): Reconstitute the dried extract in a suitable solvent for GC-MS analysis. For enhanced detection and chromatographic performance, derivatization to a more volatile ester (e.g., acetate or trimethylsilyl ether) may be performed.

-

GC-MS Analysis: Inject the sample into the GC-MS system.

GC-MS Analysis and Quantification

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for alcohol analysis (e.g., a mid-polar column like DB-624 or a wax column like DB-WAX)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

-

Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification.

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of 6-methyloctan-1-ol of known concentrations, each containing the same amount of internal standard.

-

Analysis: Analyze the standards using the same GC-MS method as the samples.

-

Data Processing: For each standard and sample, determine the peak area of 6-methyloctan-1-ol and the internal standard.

-

Calculation: Construct a calibration curve by plotting the ratio of the peak area of 6-methyloctan-1-ol to the peak area of the internal standard against the concentration of the standard solutions. Use the peak area ratio from the sample to determine the concentration of 6-methyloctan-1-ol.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature describing any specific signaling pathways in which 6-methyloctan-1-ol is involved. Furthermore, searches for its potential role as a pheromone in insects or other animals have not yielded any positive results. The biological significance of its presence in Prunus avium and Toddalia asiatica is likely related to its contribution to the overall aroma profile or as a component of the plant's chemical defense system. In Daphnia pulex, its role as a metabolite warrants further investigation to understand its physiological function.

Conclusion

6-Methyloctan-1-ol is a naturally occurring branched-chain alcohol with a limited known distribution in the plant and animal kingdoms. This technical guide has provided a comprehensive overview of its natural sources, a putative biosynthetic pathway, and detailed experimental protocols for its analysis. The significant lack of quantitative data and information on its biological activity highlights a promising area for future research. The methodologies and theoretical framework presented here offer a solid foundation for scientists to further investigate the chemical ecology, biosynthesis, and potential applications of this intriguing natural product.

References

(S)-(+)-6-Methyl-1-octanol: An Inquiry into its Putative Role as a Daphnia pulex Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-6-Methyl-1-octanol is cataloged in reputable chemical databases as a metabolite of the freshwater crustacean Daphnia pulex, a keystone species in aquatic ecosystems and a critical model organism in ecotoxicology and evolutionary biology. However, a comprehensive review of accessible scientific literature does not yield primary research articles that experimentally validate this claim, detail its biosynthetic pathway, or elucidate its specific physiological or ecological function in D. pulex. This guide provides a thorough overview of the available information, contextualizes the potential significance of this compound within Daphnia chemical ecology, and outlines the established experimental methodologies that would be requisite for its definitive identification and characterization. While quantitative data and specific signaling pathways for this compound in D. pulex are currently unavailable, this document serves as a foundational resource for researchers poised to investigate this knowledge gap.

Introduction: The Chemical World of Daphnia pulex

Daphnia pulex, the common water flea, navigates a complex aquatic environment mediated by a diverse array of chemical cues. These infochemicals, which include kairomones from predators and signals from food sources, are fundamental to the organism's survival, influencing its behavior, morphology, and life history. The study of the Daphnia metabolome—the complete set of small-molecule chemicals (metabolites) within the organism—is crucial for understanding these interactions and the broader physiological responses to environmental stimuli.

The compound this compound is listed in the ChEBI (Chemical Entities of Biological Interest) database as having a role as a Daphnia pulex metabolite.[1] This classification suggests that the compound is endogenously produced or modified by D. pulex. Such metabolites can serve a variety of functions, from core metabolic processes to acting as signaling molecules. Given the known importance of chemical signaling in Daphnia, the potential role of this specific alcohol warrants further investigation.

This compound: Compound Profile

To facilitate future research, a summary of the known chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | (6S)-6-methyloctan-1-ol |

| CAS Number | 110453-78-6 |

| ChEBI ID | CHEBI:83010 |

| Description | An alkyl alcohol that is the S-stereoisomer of 6-methyloctane with a hydroxy group at position 1.[1] |

Methodologies for Metabolite Identification and Characterization in Daphnia pulex

While specific experimental protocols for this compound in D. pulex are not available in the literature, this section outlines the generalized, state-of-the-art methodologies for metabolomic and proteomic analysis in this organism. These workflows would be essential for confirming the presence of the target compound and elucidating its biological context.

Sample Preparation and Metabolite Extraction

The initial and most critical step is the careful preparation of Daphnia samples to ensure the preservation of endogenous metabolites.

Protocol: General Metabolite Extraction from Daphnia pulex

-

Culturing and Harvesting: Daphnia pulex are cultured under controlled laboratory conditions (e.g., specific photoperiod, temperature, and food source). For analysis, a sufficient biomass of daphnids is harvested, quickly rinsed with purified water to remove external contaminants, and flash-frozen in liquid nitrogen to quench metabolic activity.

-

Homogenization: The frozen daphnids are homogenized using a bead-beater or cryo-mill. A solvent system, typically a methanol/water or acetonitrile/water mixture, is used to extract a broad range of metabolites.

-

Centrifugation and Supernatant Collection: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant, containing the extracted metabolites, is carefully collected for analysis.

Analytical Techniques for Identification and Quantification

A combination of mass spectrometry and chromatography is the gold standard for identifying and quantifying specific metabolites within a complex biological sample.

Protocol: LC-MS/MS Analysis

-

Chromatographic Separation: The metabolite extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate compounds based on their hydrophobicity. A gradient elution with solvents such as water (with formic acid) and acetonitrile or methanol is applied.

-

Mass Spectrometry Detection: The eluent from the chromatography column is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Identification: The target compound, this compound, would be identified by comparing its retention time and mass-to-charge ratio (m/z) with that of a pure analytical standard.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to generate a characteristic fragmentation pattern for the ion of interest. This fragmentation signature provides a high degree of confidence in the identification.

-

Quantification: The concentration of the metabolite can be determined by creating a standard curve from known concentrations of the analytical standard and comparing the peak area of the compound in the biological sample.

Known Signaling Pathways in Daphnia pulex: Predator-Prey Interactions

To provide context for the potential role of a novel metabolite, it is useful to review well-established signaling pathways in D. pulex. The most extensively studied are those related to predator avoidance. For instance, the presence of the phantom midge larva, Chaoborus, releases kairomones that induce the growth of defensive neck-teeth in juvenile Daphnia.

Recent research has identified these Chaoborus kairomones as fatty acids conjugated to L-glutamine. The perception of these chemical cues initiates a complex internal signaling cascade that ultimately leads to the altered morphology. While the complete pathway is still under investigation, it is known to involve neurochemical signaling.

Future Directions and Conclusion

The assertion that this compound is a metabolite of Daphnia pulex presents an intriguing avenue for research. However, the lack of primary literature on this specific topic underscores a significant knowledge gap. The immediate research priorities should be:

-

Definitive Identification: Employing the rigorous analytical workflows described in this guide to confirm the presence and quantify the levels of this compound in D. pulex under various physiological and environmental conditions.

-

Functional Characterization: Investigating the potential role of this compound. Could it be an internal signaling molecule, a pheromone for mate recognition, an alarm cue, or a byproduct of a specific metabolic pathway?

-

Biosynthetic Pathway Elucidation: Using techniques such as stable isotope labeling to trace the metabolic origin of the compound within Daphnia.

References

Biological Activity of Chiral 6-Methyl-1-Octanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-octanol is a chiral alcohol with two enantiomers: (R)-6-methyl-1-octanol and (S)-6-methyl-1-octanol. As with many chiral molecules, the biological activity of these enantiomers can differ significantly due to their distinct three-dimensional arrangements, which dictates their interaction with chiral biological targets such as enzymes and receptors.[1][2] This technical guide provides an overview of the known biological activities of chiral 6-methyl-1-octanol, focusing on its antimicrobial properties, effects on aquatic organisms, and potential interactions with cellular signaling pathways. Due to a notable scarcity of specific quantitative data in publicly available literature, this document will also outline established experimental protocols for determining these biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of the enantiomers of 6-methyl-1-octanol is presented below.

| Property | (S)-(+)-6-Methyl-1-octanol | (R)-(-)-6-Methyl-1-octanol | Reference |

| Molecular Formula | C₉H₂₀O | C₉H₂₀O | [3][4] |

| Molecular Weight | 144.25 g/mol | 144.25 g/mol | [3][4] |

| CAS Number | 110453-78-6 | 97730-24-0 | [5] |

| Boiling Point | 196.6 °C | Not available | [3] |

| Density | 0.824 g/cm³ | Not available | [3] |

| Flash Point | 79.5 °C | Not available | [3] |

Antimicrobial Activity

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of a compound is the broth microdilution assay.

Objective: To determine the lowest concentration of each enantiomer of 6-methyl-1-octanol that inhibits the visible growth of a specific microorganism.

Materials:

-

(R)- and (S)-6-methyl-1-octanol

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of each enantiomer in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Ecotoxicity: Effects on Daphnia

(S)-6-Methyl-1-octanol has been identified as a metabolite of the water flea Daphnia pulex.[5] This suggests a potential for interaction with aquatic ecosystems. Evaluating the enantioselective toxicity of chiral compounds on aquatic organisms like Daphnia magna is crucial for environmental risk assessment.

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (OECD 202)

This standard guideline is used to determine the acute toxicity of substances to Daphnia.

Objective: To determine the concentration of each enantiomer of 6-methyl-1-octanol that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.

Materials:

-

(R)- and (S)-6-methyl-1-octanol

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater medium

-

Glass test vessels

Procedure:

-

Test Solutions: Prepare a series of concentrations for each enantiomer in the freshwater medium. A control group with medium only is also prepared.

-

Exposure: Introduce a set number of Daphnia neonates (e.g., 20 per concentration, divided into four replicates of five) into each test vessel.

-

Incubation: Maintain the test vessels under controlled conditions (20 ± 1°C, 16-hour light/8-hour dark cycle) for 48 hours.

-

Observation: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

-

Data Analysis: Calculate the 48-hour EC50 value with confidence intervals using appropriate statistical methods.

Logical Flow for Acute Immobilisation Test

Caption: Logical flow for the Daphnia sp. acute immobilisation test.

Cytotoxicity

The potential for chiral 6-methyl-1-octanol to induce cytotoxicity is an important aspect of its biological activity profile. Cell viability assays are commonly used to assess the cytotoxic effects of compounds on cultured cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of each enantiomer of 6-methyl-1-octanol that reduces the viability of a cell line by 50% (IC50).

Materials:

-

(R)- and (S)-6-methyl-1-octanol

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

MTT reagent

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of each enantiomer. Include a vehicle control (solvent used to dissolve the compound).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway Interactions

While direct evidence is lacking for 6-methyl-1-octanol, alcohols, in general, are known to interact with various cellular signaling pathways. Two potential targets are Protein Kinase C (PKC) and G-protein coupled receptors (GPCRs).

Protein Kinase C (PKC)

PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Alcohols have been shown to modulate PKC activity.[5][7]

Hypothesized Interaction:

Caption: Hypothesized modulation of PKC signaling by 6-methyl-1-octanol.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that sense molecules outside the cell and activate inside signal transduction pathways and, ultimately, cellular responses. The interaction of small molecules with GPCRs can be allosteric, meaning they bind to a site distinct from the primary ligand binding site and modulate the receptor's function.

Potential Allosteric Modulation:

Caption: Potential allosteric modulation of a GPCR by 6-methyl-1-octanol.

Conclusion and Future Directions

The available information on the biological activity of chiral 6-methyl-1-octanol is limited. While there are indications of antimicrobial properties and its presence as a metabolite in aquatic organisms, a comprehensive, quantitative understanding of its enantioselective effects is lacking. The experimental protocols provided in this guide offer a framework for future research to elucidate the specific biological activities of the (R) and (S) enantiomers. Further investigation is warranted to determine the MIC values against a broad panel of microbes, to quantify the enantioselective toxicity in ecotoxicological models, and to explore the specific molecular targets and signaling pathways modulated by each enantiomer. Such studies are essential for a complete assessment of the pharmacological and environmental impact of chiral 6-methyl-1-octanol.

References

- 1. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 3. oecd.org [oecd.org]

- 4. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Enantioselective ecotoxicity of psychoactive substances in Daphnia magna [repositorio.cespu.pt]

An In-depth Technical Guide to (S)-(+)-6-Methyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in the fragrance industry, as a chemical intermediate, and as a potential bioactive compound. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis strategies, and biological relevance. Detailed data is presented in tabular format for easy reference, and key conceptual workflows are illustrated using diagrams.

Chemical Identity and Structure

This compound is the (S)-enantiomer of 6-methyloctan-1-ol. The chiral center at the C6 position imparts specific stereochemical properties that can be crucial in its biological interactions and applications.

| Identifier | Value | Source |

| IUPAC Name | (6S)-6-methyloctan-1-ol | [1] |

| CAS Number | 110453-78-6 | [2] |

| Molecular Formula | C₉H₂₀O | [2] |

| Molecular Weight | 144.25 g/mol | [1] |

| SMILES | CC--INVALID-LINK--CCCCCO | [1] |

| InChI | InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | [1] |

| InChIKey | WWRGKAMABZHMCN-VIFPVBQESA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 196.6 °C - 208 °C | [3] |

| Density | 0.824 g/cm³ | |

| Flash Point | 79.5 °C | |

| Solubility | Soluble in chloroform (sparingly) and methanol (slightly) | |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to appear in the 3.4-4.5 ppm region. The proton of the hydroxyl group (-OH) typically appears as a broad singlet between 2.0 and 2.5 ppm, though its position can vary with concentration and solvent.[6]

-

¹³C NMR: The carbon attached to the hydroxyl group (C1) would have a chemical shift in the range of 60-80 ppm.[7] Alkyl carbons would appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of a primary alcohol like this compound is characterized by two prominent absorptions:

-

A strong and broad O-H stretching vibration in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding.[8][9]

-

A strong C-O stretching vibration between 1000 and 1075 cm⁻¹.[6][9]

Synthesis of this compound

The enantioselective synthesis of chiral alcohols is a key area of organic chemistry, crucial for the production of pharmaceuticals and other bioactive molecules.[10][11] Several strategies can be employed to synthesize this compound with high enantiopurity.

General Asymmetric Synthesis Approaches

Three primary methods for the asymmetric synthesis of chiral alcohols are:

-

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials. For this compound, a potential starting material could be (R)-(+)-citronellal, which possesses a similar carbon skeleton and the correct stereochemistry at the chiral center after appropriate chemical transformations.[12][13]

-

Asymmetric Catalysis: This approach employs a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. This can involve asymmetric hydrogenation of a corresponding unsaturated alcohol or asymmetric reduction of a ketone.[14][15]

-

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), or whole microorganisms can achieve highly enantioselective reductions of ketones to produce the desired chiral alcohol.[11][15] This method is often favored for its high selectivity and environmentally friendly reaction conditions.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Representative Experimental Protocol: Synthesis from a Chiral Pool Precursor (Conceptual)

-

Protection of the Aldehyde: The aldehyde group of (R)-(+)-citronellal would first be protected, for example, as an acetal, to prevent its reaction in subsequent steps.

-

Oxidative Cleavage: The double bond in the protected citronellal would be cleaved, for instance, through ozonolysis followed by a reductive workup, to yield a shorter-chain aldehyde.

-

Wittig Reaction or Grignard Addition: To extend the carbon chain, a Wittig reaction with an appropriate phosphorane or a Grignard reaction could be employed.

-

Reduction of the Carbonyl Group: The newly formed carbonyl group would be reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Deprotection and Final Reduction: The protecting group on the original aldehyde would be removed, and the resulting aldehyde would be reduced to the primary alcohol, yielding this compound.

-

Purification: The final product would be purified by column chromatography or distillation.

Biological Activity and Relevance

This compound is a metabolite of the water flea Daphnia pulex, suggesting its involvement in aquatic ecosystems and its potential as a biomarker for environmental studies.[3] More broadly, long-chain alcohols exhibit a range of biological activities.

Antimicrobial Properties

Long-chain fatty alcohols are known to possess antibacterial activity.[3] Their mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death. The effectiveness of this disruption can be dependent on the length of the carbon chain.

Caption: Proposed mechanism of antibacterial action of long-chain alcohols.

Metabolic Pathways

In mammals, long-chain alcohols are involved in the fatty alcohol cycle. They can be synthesized from the reduction of fatty acyl-CoAs and can be oxidized back to fatty aldehydes and then to fatty acids. These pathways are crucial for the biosynthesis of wax esters and ether glycerolipids.